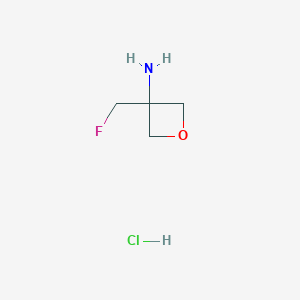

3-(Fluoromethyl)oxetan-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-(fluoromethyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-1-4(6)2-7-3-4;/h1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMRZEDURPJPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173992-39-5 | |

| Record name | 3-Oxetanamine, 3-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-(Fluoromethyl)oxetan-3-amine hydrochloride involves several steps. One common method includes the fluorocyclization of suitable precursors to form the oxetane ring. This process often involves the use of electron-donating groups to polarize double bonds and facilitate cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Fluoromethyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Synthetic Chemistry

3-(Fluoromethyl)oxetan-3-amine hydrochloride serves as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for various transformations, including:

- Substitution Reactions : The amine and fluoromethyl groups can participate in nucleophilic substitutions.

- Ring-opening Reactions : The oxetane ring can be opened under specific conditions to yield reactive intermediates useful in further synthesis.

| Reaction Type | Description | Applications |

|---|---|---|

| Substitution | Nucleophilic substitution involving amine group | Synthesis of pharmaceuticals |

| Ring-opening | Oxetane ring opening to form new functional groups | Development of new materials |

Medicinal Chemistry

Research indicates that compounds containing oxetane rings often exhibit interesting biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug development.

- Potential Drug Development : Ongoing studies are evaluating its efficacy against various biological targets, including enzyme inhibition and receptor binding studies.

Biological Research

The compound's interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action. Preliminary studies suggest that it may have applications in:

- Antimicrobial Activity : Testing against bacterial strains.

- Anticancer Activity : Evaluating cytotoxic effects on cancer cell lines.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against several pathogenic bacteria. It demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere, it mimics the properties of other functional groups, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of 3-(fluoromethyl)oxetan-3-amine hydrochloride, highlighting substituent variations and their implications:

Substituent Impact:

- Fluorinated groups (fluoromethyl, trifluoromethyl): Enhance metabolic stability and membrane permeability due to increased lipophilicity and electronegativity .

- Aryl groups (bromophenyl, chlorophenyl): Improve binding affinity to aromatic protein pockets but may reduce solubility .

- Methoxy groups : Introduce hydrogen-bonding capabilities, useful in CNS-targeted drugs .

Physicochemical and Functional Differences

Solubility and Stability:

- The fluoromethyl analog exhibits higher solubility in organic solvents (e.g., DMSO, ethanol) compared to aryl-substituted derivatives, facilitating reactions in non-polar environments .

- Aryl-substituted analogs (e.g., bromophenyl, chlorophenyl) show lower thermal stability, requiring storage at 2–8°C, whereas fluoromethyl derivatives are stable at room temperature .

Reactivity:

Biological Activity

3-(Fluoromethyl)oxetan-3-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features, including the oxetane ring and the fluoromethyl group. These characteristics are believed to enhance its biological activity, making it a potential candidate for various therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 201.65 g/mol. The compound contains an oxetane ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the fluoromethyl group increases lipophilicity, potentially enhancing the compound's bioavailability and interaction with biological targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with proteins and nucleic acids. Additionally, the fluoromethyl group may enhance metabolic stability, allowing for prolonged action within biological systems.

Biological Activity

Research indicates that compounds containing oxetane rings often exhibit significant antimicrobial and anticancer properties. The following table summarizes some of the biological activities associated with similar compounds:

Case Studies

- Antimicrobial Activity : A study investigating oxetane derivatives found that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 9 to 20 mm against various strains, indicating promising antibacterial activity .

- Anticancer Potential : In vitro studies have shown that oxetane-containing compounds can induce cytotoxic effects in cancer cell lines. For instance, a derivative demonstrated an IC50 value of 0.13 µM against human leukemia cells, suggesting strong antitumor activity .

Pharmacological Applications

The unique properties of this compound make it suitable for various pharmacological applications:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 3-(Fluoromethyl)oxetan-3-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, reacting a fluoromethyl-substituted oxetane precursor with ammonia or ammonium chloride under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C) yields the amine hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the oxetane ring and fluoromethyl group, ¹⁹F NMR to confirm fluorine presence, and mass spectrometry (ESI or HRMS) for molecular weight validation. Cross-referencing with spectral data of structurally analogous compounds (e.g., trifluoromethyl analogs) ensures accuracy .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Preliminary tests indicate high solubility in polar solvents (water, DMSO) due to the ionic hydrochloride salt, moderate solubility in ethanol, and low solubility in non-polar solvents (e.g., hexane). Quantitative solubility profiles can be established via gravimetric analysis or UV-Vis spectroscopy at saturation points .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments from different analytical methods?

- Methodological Answer : Cross-validate purity using HPLC (for organic impurities), elemental analysis (C, H, N, F content), and ion chromatography (for chloride counterion quantification). For instance, a 97% purity via HPLC () vs. 95% via titration may indicate residual solvents, requiring Karl Fischer titration or TGA for moisture analysis .

Q. What experimental approaches are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 1–13 and temperatures (e.g., 25°C, 40°C). Monitor degradation via LC-MS to identify breakdown products. The electron-withdrawing fluoromethyl group may enhance hydrolytic instability at alkaline pH, necessitating storage in acidic buffers (pH 4–6) at -20°C .

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies comparing reaction rates with non-fluorinated analogs. Use DFT calculations to model transition states and predict regioselectivity. Experimental validation via ¹⁹F NMR can track fluorine retention or displacement during reactions .

Q. What strategies are effective for enantiomeric resolution if the compound exhibits chirality?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis using cyclodextrin additives. Confirm enantiopurity via optical rotation and X-ray crystallography (if single crystals are obtainable) .

Key Considerations for Experimental Design

- Synthetic Optimization : Vary reaction stoichiometry and solvents (e.g., acetonitrile vs. THF) to maximize yield .

- Analytical Redundancy : Combine NMR, MS, and elemental analysis to mitigate instrumental biases .

- Biological Studies : If investigating pharmacological activity, use radioligand binding assays (e.g., for NMDA receptors) with appropriate controls (e.g., ketamine as a reference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.